N-(3,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfur-linked acetamide functionality. Key structural features include:
- 3,4-dimethoxyphenyl group: Provides electron-donating substituents influencing solubility and receptor interactions.
- 2,4-dioxo pyrido[2,3-d]pyrimidine core: A redox-active scaffold common in kinase inhibitors and antitumor agents.
- Sulfanyl acetamide bridge: Likely modulates hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-13(2)9-14-11-24-21-19(22(29)27(4)23(30)26(21)3)20(14)33-12-18(28)25-15-7-8-16(31-5)17(10-15)32-6/h7-8,10-11,13H,9,12H2,1-6H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJSFKZZZUVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound with significant biological activity. Its molecular formula is C21H23N5O5S, and it has a molecular weight of 457.5 g/mol. The compound is characterized by the presence of a pyrido[2,3-d]pyrimidine moiety and a sulfanyl group, which contribute to its pharmacological properties.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its anti-inflammatory and potential anticancer properties. Here are some key findings:
- Anti-inflammatory Activity : Similar compounds with the dimethoxyphenyl group have demonstrated potent anti-inflammatory effects. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) showed significant inhibition of edema in rat models by interfering with arachidonic acid pathways and exhibiting higher potency than standard anti-inflammatory drugs like diclofenac . This suggests that the dimethoxyphenyl component may enhance anti-inflammatory efficacy.
- Anticancer Potential : Compounds containing pyrido[2,3-d]pyrimidine structures have been studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities to known anticancer agents.
Structure-Activity Relationship (SAR)
The structure of this compound can be analyzed for its potential biological activity:
| Component | Structure | Biological Activity |
|---|---|---|
| Dimethoxyphenyl | Dimethoxyphenyl | Anti-inflammatory |
| Pyrido[2,3-d]pyrimidine | Pyrido | Anticancer |
| Sulfanyl group | Sulfanyl | Enhances bioactivity |
Case Studies and Research Findings
- In Vivo Studies : In vivo studies have indicated that compounds similar to this compound can significantly reduce inflammation markers in animal models. For instance, DMPBD was shown to reduce ear edema in rats induced by inflammatory agents like ethyl phenylpropiolate and arachidonic acid with IC50 values indicating high potency compared to traditional NSAIDs .
- Cell Culture Studies : In vitro studies have demonstrated that related compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins which regulate apoptosis pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Sulfanyl Acetamide Linkages
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Core Structure Influence: Thieno[2,3-d]pyrimidines (e.g., 2l, 2m) exhibit higher enzymatic inhibition (TS/DHFR) compared to pyrido or pyrimidinone cores, likely due to enhanced π-π stacking .
- Substituent Effects :
- Synthetic Accessibility : The target compound’s complex substitution pattern (dimethyl and methoxy groups) likely lowers synthetic yield compared to simpler analogs like 5.6 (80% yield, ).
Functional Group Comparisons
Table 2: Substituent Impact on Bioactivity and Stability
Key Insights:
NMR and Crystallographic Comparisons
- NMR Shifts : highlights that substituents in regions A (positions 39–44) and B (29–36) cause significant chemical shift variations, suggesting that the target compound’s 3,4-dimethoxy group may alter electronic environments in these regions .
- Crystal Structures : and demonstrate that sulfanyl-acetamide derivatives form intramolecular hydrogen bonds (e.g., N–H···S), stabilizing planar conformations critical for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
